molecular formula C12H21NO3 B2498490 Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate CAS No. 2248388-61-4

Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2498490
CAS No.: 2248388-61-4
M. Wt: 227.304
InChI Key: CDJRSHXKZWKSQA-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxa-9-azaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C12H21NO3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Chemical Reactions Analysis

Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium on carbon for hydrogenation, di-tert-butyl dicarbonate for protection reactions, and triethylamine as a base . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate can be compared with other similar spiro compounds, such as:

The uniqueness of tert-butyl 5-oxa-9-azaspiro[3

Properties

IUPAC Name

tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)9-7-12(8-9)13-5-4-6-15-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJRSHXKZWKSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)NCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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